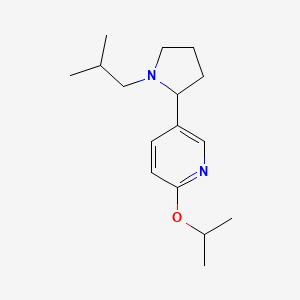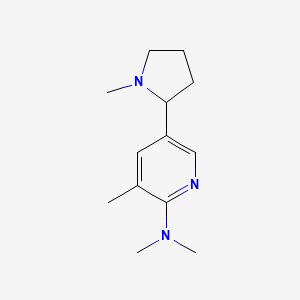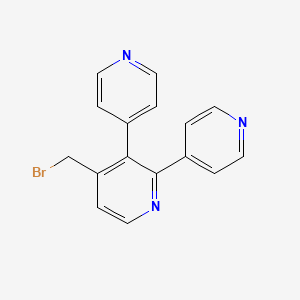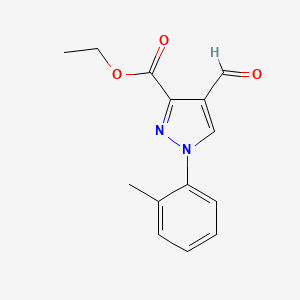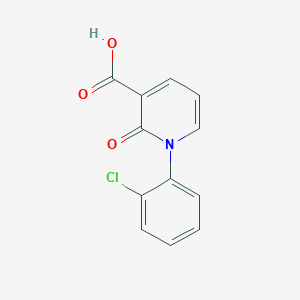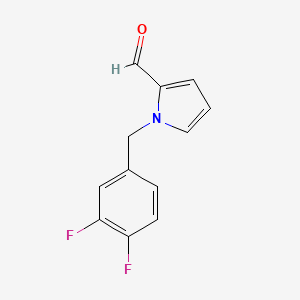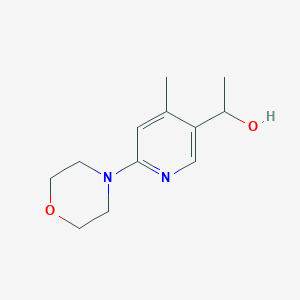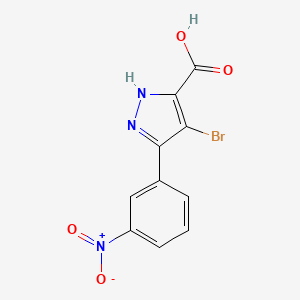
3-(Allyloxy)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of an allyl alcohol with a nitrile oxide generated in situ from a hydroximoyl chloride and a base. The reaction proceeds under mild conditions and yields the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed cycloaddition reactions. due to the drawbacks associated with metal catalysts, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods are more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can lead to the formation of other heterocyclic compounds .
Scientific Research Applications
3-(Allyloxy)isoxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-5-carboxylic acid: Shares the isoxazole core but lacks the allyloxy group.
3-Methylisoxazole-5-carboxylic acid: Similar structure with a methyl group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)isoxazole-5-carboxylic acid is unique due to the presence of the allyloxy group, which can impart different chemical and biological properties compared to other isoxazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-prop-2-enoxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h2,4H,1,3H2,(H,9,10) |
InChI Key |
OITZURUESWNQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



